molecular formula C11H12N2O3 B5729235 N-cyclopropyl-2-(2-nitrophenyl)acetamide

N-cyclopropyl-2-(2-nitrophenyl)acetamide

Cat. No.: B5729235
M. Wt: 220.22 g/mol
InChI Key: ABBVKGHGRRHGRM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C₁₁H₁₂N₂O₃. It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further substituted with a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-nitrophenyl)acetamide typically involves the reaction of cyclopropylamine with 2-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopropyl-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl group can enhance the compound’s stability and binding affinity to target proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.

    N-cyclopropyl-2-(4-nitrophenyl)acetamide: Another positional isomer with the nitro group at the para position.

    N-cyclopropyl-2-(2-aminophenyl)acetamide: A reduced form with an amine group instead of a nitro group.

Uniqueness

N-cyclopropyl-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The cyclopropyl group also imparts distinct chemical properties, such as increased stability and rigidity, which can be advantageous in various applications.

Properties

IUPAC Name

N-cyclopropyl-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(12-9-5-6-9)7-8-3-1-2-4-10(8)13(15)16/h1-4,9H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBVKGHGRRHGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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